molecular formula C7H10O B3385235 trans-2-Ethynylcyclopentanol CAS No. 61967-50-8

trans-2-Ethynylcyclopentanol

Cat. No.: B3385235
CAS No.: 61967-50-8
M. Wt: 110.15 g/mol
InChI Key: JRZIIUSKYKGRDH-RNFRBKRXSA-N
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Description

trans-2-Ethynylcyclopentanol: is an organic compound with the molecular formula C7H10O. It is a cyclopentanol derivative where an ethynyl group is attached to the second carbon of the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Ethynylcyclopentanol typically involves the reaction of cyclopentanol with ethynylating agents under specific conditions. One common method includes the use of ethynylmagnesium bromide in a Grignard reaction with cyclopentanone, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: trans-2-Ethynylcyclopentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-2-Ethynylcyclopentanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and materials .

Biology and Medicine: Research has explored its potential as a precursor for bioactive compounds. Its derivatives may exhibit pharmacological properties, making it a subject of interest in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its applications range from polymer production to the creation of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of trans-2-Ethynylcyclopentanol involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and activity .

Comparison with Similar Compounds

Uniqueness: trans-2-Ethynylcyclopentanol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(1R,2S)-2-ethynylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h1,6-8H,3-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZIIUSKYKGRDH-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@H]1CCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Ethynylcyclopentanol
Reactant of Route 2
trans-2-Ethynylcyclopentanol
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trans-2-Ethynylcyclopentanol
Reactant of Route 4
trans-2-Ethynylcyclopentanol
Reactant of Route 5
trans-2-Ethynylcyclopentanol
Reactant of Route 6
trans-2-Ethynylcyclopentanol

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